2-(2-Fluoro-5-nitrophenyl)acetonitrile
Overview
Description
Synthesis Analysis
The synthesis of fluorinated acetonitrile derivatives is an area of interest due to their potential applications in various fields. While the provided papers do not directly discuss the synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile, they do provide insights into related compounds. For instance, a fluorinated α-aminonitrile compound was synthesized following a 'green protocol' and characterized through spectral and X-ray crystallographic analyses . Another study developed a concise synthesis of 2-(2-hydroxyphenyl)acetonitriles through the reaction of trimethylsilyl cyanide with o-quinone methides . These methods could potentially be adapted for the synthesis of 2-(2-Fluoro-5-nitrophenyl)acetonitrile by altering the substituents on the phenyl ring.
Molecular Structure Analysis
The molecular structure of fluorinated acetonitriles is of considerable interest due to their unique properties. The microwave spectrum of fluoro-acetonitrile has been studied, providing information on the structural details of the molecule . Additionally, the X-ray crystallographic analysis of a related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, offers insights into the molecular geometry and could be used as a reference for understanding the structure of 2-(2-Fluoro-5-nitrophenyl)acetonitrile .
Chemical Reactions Analysis
The reactivity of fluorinated acetonitriles with various nucleophiles has been explored in several studies. For example, the reaction of primary and secondary amines with a difluoroethene derivative has been investigated, which could provide insights into the reactivity of the nitro and cyano groups in 2-(2-Fluoro-5-nitrophenyl)acetonitrile . The preparation of 2-Fluoro-5-nitrobenzonitrile and its reactions with amines and amino acids also offer valuable information on the chemical behavior of similar compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated acetonitriles are influenced by their molecular structure. The electrochemical reduction of fluorinated sulphones in acetonitrile has been studied, which could shed light on the electrochemical properties of 2-(2-Fluoro-5-nitrophenyl)acetonitrile . The proton magnetic resonance spectra of compounds containing the N-(2-Cyano-4-nitrophenyl) group provide additional data on the electronic environment of the nitro and cyano functionalities .
Scientific Research Applications
Synthetic Applications
2-(2-Fluoro-5-nitrophenyl)acetonitrile serves as a versatile intermediate in organic synthesis. Its reactivity has been explored in various contexts, highlighting its utility in constructing complex molecules and studying reaction mechanisms. For instance, the preparation of 2-Fluoro-5-nitrobenzonitrile, an analogue of this compound, has been documented, showcasing its potential to react with amines, amino acids, and NH-heteroaromatic compounds. This reactivity pattern underlines its applicability in synthesizing N-(2-cyano-4-nitrophenyl) derivatives, which are of interest for their unique structural and electronic properties (Wilshire, 1967).
Sensing Applications
2-(2-Fluoro-5-nitrophenyl)acetonitrile derivatives have been utilized in the development of colorimetric and fluorometric sensors, particularly for anion detection. Research has shown that nitrophenyl derivatives of pyrrole 2,5-diamides and related structures can signal the presence of fluoride ions through a color change, indicating their potential as selective sensors for fluoride in various media (Camiolo et al., 2003). This selective sensing capability is crucial for environmental monitoring and healthcare applications, where the detection of specific anions is necessary.
Photochemical Studies
The compound and its related derivatives have been subjects of photochemical studies, offering insights into the mechanisms of photoreactions important in medicinal chemistry and material science. For example, the photoreactions of flutamide, a drug containing a similar nitrophenyl structure, in different solvents revealed varying pathways leading to distinct products. Such studies not only contribute to understanding drug stability under light exposure but also to the design of materials with tailored photochemical properties (Watanabe et al., 2015).
properties
IUPAC Name |
2-(2-fluoro-5-nitrophenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSDEFBOBWGPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647622 | |
Record name | (2-Fluoro-5-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluoro-5-nitrophenyl)acetonitrile | |
CAS RN |
1000339-92-3 | |
Record name | (2-Fluoro-5-nitrophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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